molecular formula C11H16ClN B13507904 6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B13507904
M. Wt: 197.70 g/mol
InChI Key: HDIAIWOOUOJPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with a fused ring structure, consisting of a cyclopentane ring fused to a benzene ring, and an amine group attached to the first carbon of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6,7-dimethyl-2,3-dihydro-1H-inden-1-one.

    Reduction: The ketone group of 6,7-dimethyl-2,3-dihydro-1H-inden-1-one is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions for nucleophilic substitution may involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

6,7-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It serves as a model compound for studying the behavior of amine-containing molecules in biological systems.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their function and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-amine: Lacks the methyl groups at positions 6 and 7.

    6,7-Dimethyl-2,3-dihydro-1H-inden-1-one: Contains a ketone group instead of an amine.

    2,3-Dihydro-1H-inden-1-one: Lacks both the methyl groups and the amine group.

Uniqueness

6,7-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of both methyl groups and the amine group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct interactions with biological targets and unique properties in materials science applications.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

6,7-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-7-3-4-9-5-6-10(12)11(9)8(7)2;/h3-4,10H,5-6,12H2,1-2H3;1H

InChI Key

HDIAIWOOUOJPMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCC2N)C=C1)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.